molecular formula C12H13NO B2832796 (S)-2-(4-Quinolinyl)-1-propanol CAS No. 2248173-34-2

(S)-2-(4-Quinolinyl)-1-propanol

Cat. No.: B2832796
CAS No.: 2248173-34-2
M. Wt: 187.242
InChI Key: TVWRWGMDRAILKR-SECBINFHSA-N
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Description

(S)-2-(4-Quinolinyl)-1-propanol is a chiral compound that features a quinoline ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Quinolinyl)-1-propanol typically involves the enantioselective reduction of 2-(4-quinolinyl)-1-propanone. This reduction can be achieved using chiral catalysts or reagents to ensure the desired stereochemistry. Commonly used methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Quinolinyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone, 2-(4-quinolinyl)-1-propanone.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-(4-Quinolinyl)-1-propanone.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-2-(4-Quinolinyl)-1-propanol in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA or interact with enzymes, affecting their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Quinolinyl)-1-propanol is unique due to its specific chiral center and the combination of the quinoline ring with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-quinolin-4-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRWGMDRAILKR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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